

# Synonyms and alternative names for Allyl hexanoate in scientific literature.

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## Compound of Interest

Compound Name: *Allyl hexanoate*

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## Allyl Hexanoate: A Comprehensive Technical Guide for Researchers

### Introduction

**Allyl hexanoate**, a volatile organic compound, is a key contributor to the characteristic aroma of many fruits, most notably pineapple.[1] In the realm of scientific research and industrial applications, it is a versatile molecule utilized in flavor and fragrance chemistry, as well as a building block in organic synthesis. This technical guide provides an in-depth overview of **allyl hexanoate**, encompassing its nomenclature, physicochemical properties, spectroscopic data, relevant experimental protocols, and key biological activities, tailored for researchers, scientists, and professionals in drug development.

## Synonyms and Alternative Names in Scientific Literature

In scientific and commercial literature, **allyl hexanoate** is referred to by a variety of names. A comprehensive understanding of this nomenclature is crucial for effective literature searches and clear communication in research.

Name Type	Name
Preferred IUPAC Name	prop-2-en-1-yl hexanoate
Common Name	Allyl hexanoate
Alternative Names	Allyl caproate, 2-Propenyl hexanoate, Hexanoic acid, 2-propenyl ester, Hexanoic acid, allyl ester, Allyl n-caproate, 2-Propenyl n-hexanoate, Allyl capronate
CAS Number	123-68-2
FEMA Number	2032

## Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **allyl hexanoate** is fundamental for its application in research and development.

### Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub>	[2]
Molecular Weight	156.22 g/mol	[2]
Appearance	Clear colorless to pale yellow liquid	[2]
Odor	Fruity, pineapple-like	[3]
Density	0.887 g/mL at 25 °C	[2]
Boiling Point	185 - 188 °C	[2]
Flash Point	74 °C	[4]
Solubility	Insoluble in water; soluble in ethanol and other organic solvents.	[5]
Refractive Index (n <sub>20/D</sub> )	1.422 - 1.426	[2]

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **allyl hexanoate**.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 5.97-5.87 (m, 1H), 5.34-5.21 (m, 2H), 4.57 (d,  $J=5.7$  Hz, 2H), 2.31 (t,  $J=7.5$  Hz, 2H), 1.68-1.61 (m, 2H), 1.37-1.28 (m, 4H), 0.90 (t,  $J=7.0$  Hz, 3H)[6]

$^{13}\text{C}$  NMR (25.16 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 173.41, 132.53, 117.96, 64.93, 34.27, 31.42, 24.74, 22.40, 13.91[6]

Mass Spectrum (EI): Major fragments ( $m/z$ ): 43, 41, 99, 71, 39[7]

## Experimental Protocols

Detailed methodologies are critical for the replication of experiments and the development of new procedures.

## Synthesis of Allyl Hexanoate via Fischer Esterification

A common method for the synthesis of **allyl hexanoate** is the Fischer esterification of hexanoic acid with allyl alcohol using an acid catalyst.[8]

Materials:

- Hexanoic acid
- Allyl alcohol
- Sulfuric acid (concentrated) or p-toluenesulfonic acid
- Toluene (or other suitable azeotropic solvent)
- Sodium bicarbonate solution (5%)
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

#### Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexanoic acid, a molar excess of allyl alcohol (e.g., 1.5 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.
- Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **allyl hexanoate**.

## Analysis of Allyl Hexanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like **allyl hexanoate**.<sup>[9]</sup>

#### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor and fragrance analysis (e.g., HP-5ms)

#### Procedure:

- **Sample Preparation:** Dilute the sample containing **allyl hexanoate** in a suitable solvent (e.g., dichloromethane or hexane). For complex matrices like food samples, a prior extraction step

such as stir bar sorptive extraction (SBSE) may be necessary.[\[9\]](#)

- GC Conditions:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from a low to high m/z range (e.g., 35-350 amu).
- Data Analysis: Identify **allyl hexanoate** by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). Quantification can be performed using an internal or external standard calibration.

## Biological Activity and Toxicity

Understanding the biological activity and toxicity of **allyl hexanoate** is crucial for its safe handling and application, particularly in food and consumer products.

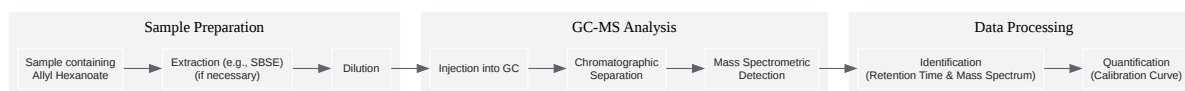
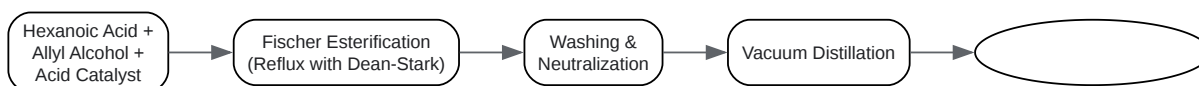
Toxicity Data Summary:

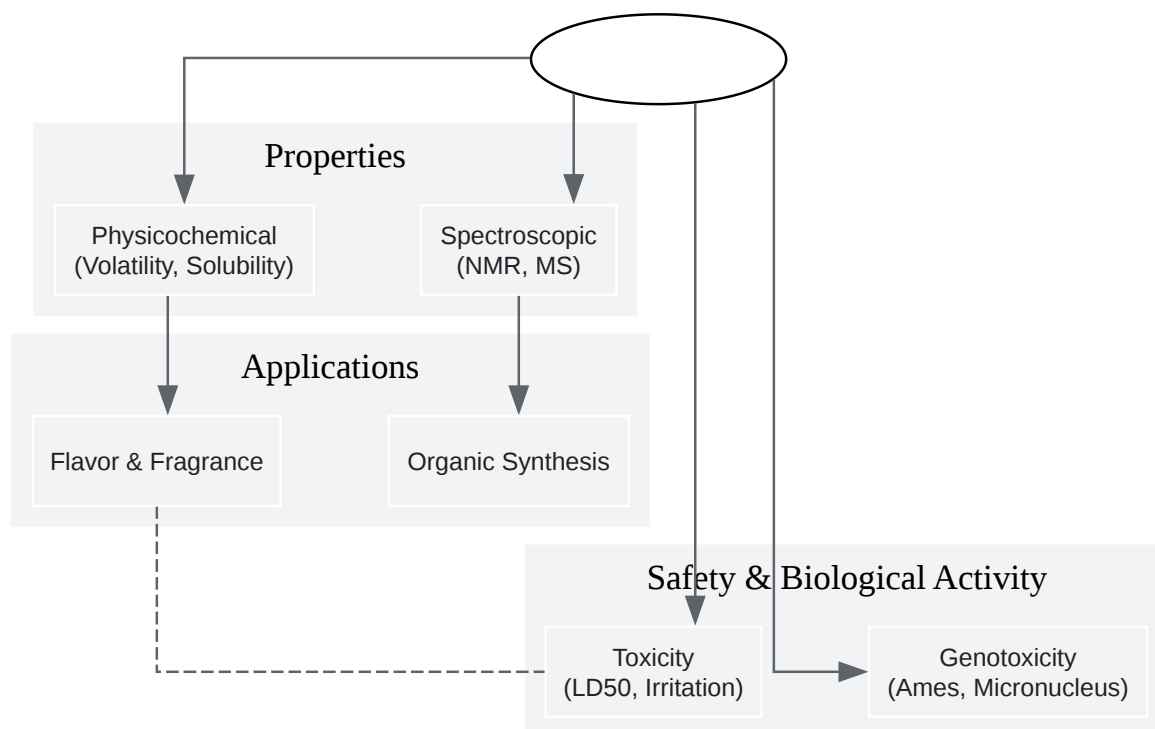
Test	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	218 mg/kg	<a href="#">[10]</a>
LD <sub>50</sub>	Guinea Pig	Oral	280 mg/kg	<a href="#">[10]</a>
LD <sub>50</sub>	Rabbit	Dermal	300 mg/kg	<a href="#">[4]</a>
LC <sub>50</sub> (96h)	Fathead minnow	Aquatic	2.0 mg/L	<a href="#">[11]</a>
EC <sub>50</sub> (48h)	Daphnia magna	Aquatic	2 mg/L	<a href="#">[11]</a>

**Allyl hexanoate** is considered to have moderate acute toxicity if swallowed or in contact with skin.<sup>[12]</sup> It can cause skin and eye irritation.<sup>[4]</sup> Recent safety assessments have concluded that for its use as a fragrance ingredient, there are no safety concerns for skin sensitization under the current declared levels of use. It is not expected to be photoirritating or photoallergenic. Genotoxicity assays have shown that **allyl hexanoate** does not present a concern for genetic toxicity.

## Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships involving **allyl hexanoate**.





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